molecular formula C19H25N3O B2955491 4-cyano-N-[(1-cyclopentylpiperidin-4-yl)methyl]benzamide CAS No. 953932-25-7

4-cyano-N-[(1-cyclopentylpiperidin-4-yl)methyl]benzamide

Cat. No.: B2955491
CAS No.: 953932-25-7
M. Wt: 311.429
InChI Key: MGDIOILOIBAQAU-UHFFFAOYSA-N
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Description

4-cyano-N-[(1-cyclopentylpiperidin-4-yl)methyl]benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a cyano group, a benzamide moiety, and a cyclopentylpiperidine structure, making it a versatile molecule for scientific research.

Scientific Research Applications

4-cyano-N-[(1-cyclopentylpiperidin-4-yl)methyl]benzamide has several scientific research applications:

Chemical Reactions Analysis

Types of Reactions

4-cyano-N-[(1-cyclopentylpiperidin-4-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed using common reducing agents.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzamide compounds.

Mechanism of Action

The mechanism of action of 4-cyano-N-[(1-cyclopentylpiperidin-4-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-cyano-N-[(1-cyclopentylpiperidin-4-yl)methyl]benzamide is unique due to its specific structure, which combines a cyano group, a benzamide moiety, and a cyclopentylpiperidine structure

Properties

IUPAC Name

4-cyano-N-[(1-cyclopentylpiperidin-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O/c20-13-15-5-7-17(8-6-15)19(23)21-14-16-9-11-22(12-10-16)18-3-1-2-4-18/h5-8,16,18H,1-4,9-12,14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGDIOILOIBAQAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCC(CC2)CNC(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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